(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol
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Description
(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.205. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolidines Synthesis : Pyrrolidines, including compounds structurally related to "(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol," are important heterocyclic organic compounds with various applications in medicine and industry. Research on their synthesis through [3+2] cycloaddition reactions has shown that these reactions can proceed under mild conditions, offering a single reaction product with potential for further application in similar reactions involving nitroethene analogues (Żmigrodzka et al., 2022).
Nitropyridines Synthesis : The synthesis of nitropyridines, closely related to the specified compound, is critical for developing pharmaceuticals, agrochemicals, and new materials. Methods for synthesizing various pyridine derivatives and piperidine enantiomers, including nitration and oxidation processes, are continuously evolving to meet high demand in drug discovery and other applications (Ivanova et al., 2021).
Biological and Pharmacological Applications
Potential Anticancer Agents : The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which can be structurally related to "this compound," has been explored for their anticancer potential. These compounds have shown effects on the proliferation and the mitotic index of cultured cells, as well as the survival of mice bearing leukemia, indicating their significance in cancer research (Temple et al., 1983).
Material Science and Non-linear Optical Materials
Non-linear Optical Compounds : The study of non-linear optical compounds like MBANP and MBADNP, which are structurally related to the specified compound, provides insights into the structural attributes related to physical properties such as second-harmonic generation (SHG). Understanding the role of intramolecular hydrogen bonding in these compounds helps in developing materials with desirable optical properties (Cole et al., 2002).
Matrix-assisted Laser Desorption/Ionization (MALDI) : Basic matrices for MALDI mass spectrometry of proteins and oligonucleotides have been explored, with compounds like 2-amino-4-methyl-5-nitropyridine showing promising results for the analysis of small proteins. This research underscores the importance of nitropyridine derivatives in analytical chemistry, particularly in the analysis of biological macromolecules (Fitzgerald et al., 1993).
Properties
IUPAC Name |
(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)9-2-1-7(5-10-9)12(14)15/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIKCAKKNZHNLC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.